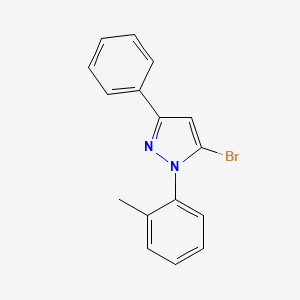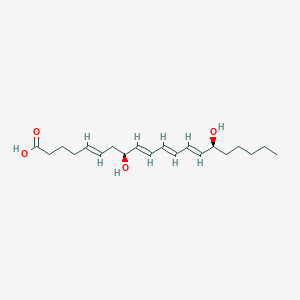
2-Pyridinecarbonitrile, 4-chloro-3-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-iodopyridine-2-carbonitrile is a heterocyclic aromatic compound with the molecular formula C6H2ClIN2. It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the 4th and 3rd positions, respectively, and a nitrile group at the 2nd position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-iodopyridine-2-carbonitrile typically involves the halogenation of pyridine derivatives. One common method includes the iodination of 4-chloro-2-cyanopyridine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of 4-chloro-3-iodopyridine-2-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for efficient large-scale synthesis .
化学反応の分析
Types of Reactions
4-chloro-3-iodopyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or sulfuric acid.
Coupling Reactions: Catalysts like palladium or copper, along with ligands and bases, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile or electrophile used.
Coupling Products: Biaryl compounds or other complex organic molecules.
Reduction Products: Aminopyridines or other reduced derivatives.
科学的研究の応用
4-chloro-3-iodopyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
作用機序
The mechanism of action of 4-chloro-3-iodopyridine-2-carbonitrile in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the nitrile group allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2-chloro-4-iodopyridine-3-carbonitrile
- 4-chloro-3-iodopyridine
- 3-chloro-4-iodopyridine
Uniqueness
4-chloro-3-iodopyridine-2-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .
特性
分子式 |
C6H2ClIN2 |
|---|---|
分子量 |
264.45 g/mol |
IUPAC名 |
4-chloro-3-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2ClIN2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H |
InChIキー |
QBMZKEBSDWVALM-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1Cl)I)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, P-[[(1S)-1-[(4-amino-2-oxo-1(2H)-pyrimidinyl)methyl]-2-(triphenylmethoxy)ethoxy]methyl]-, mono[3-(hexadecyloxy)propyl] ester](/img/structure/B15132229.png)

![[(1R,3aR,4S,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-(oxan-2-yloxy)hept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B15132246.png)
![N-(4-oxo-1-pyrimidin-5-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B15132248.png)

![5-(Chloromethyl)benzo[d]oxazole](/img/structure/B15132263.png)



![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)
![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)

![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)

